molecular formula C17H13NO2 B14314790 3-(Benzyloxy)quinoline-2-carbaldehyde CAS No. 110429-25-9

3-(Benzyloxy)quinoline-2-carbaldehyde

Cat. No.: B14314790
CAS No.: 110429-25-9
M. Wt: 263.29 g/mol
InChI Key: XJVJSGLKOFPGBN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)quinoline-2-carbaldehyde is a quinoline-based chemical building block designed for research applications. While specific studies on this exact molecule are limited, its core structure is closely related to well-documented compounds such as 3-(benzyloxy)quinoline-2-carboxylic acid (CAS 110429-24-8) . Quinoline-2-carboxaldehyde derivatives are frequently employed as key precursors in organic synthesis. They are commonly used to prepare imine-type (Schiff base) ligands for metal coordination chemistry and in the development of fluorescent sensors for the detection of metal ions like Hg²⁺ in environmental and analytical science . As a high-purity synthetic intermediate, it offers researchers the flexibility to develop novel compounds for various life science and materials research fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Handling and Safety: Stable under recommended storage conditions. It is incompatible with strong oxidizing agents. Refer to the Safety Data Sheet for detailed handling protocols. Please Note: The specific physical data (e.g., melting point, solubility) and spectroscopic characteristics for this compound are not fully detailed in the available literature. The applications mentioned are inferred from the well-established uses of highly similar quinoline-2-carbaldehyde scaffolds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110429-25-9

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-phenylmethoxyquinoline-2-carbaldehyde

InChI

InChI=1S/C17H13NO2/c19-11-16-17(20-12-13-6-2-1-3-7-13)10-14-8-4-5-9-15(14)18-16/h1-11H,12H2

InChI Key

XJVJSGLKOFPGBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3N=C2C=O

Origin of Product

United States

Synthetic Methodologies for Quinoline 2 Carbaldehyde Derivatives Bearing a Benzyloxy Substituent

Retrosynthetic Strategies for Quinoline-2-carbaldehyde Synthesis

Retrosynthetic analysis provides a logical framework for devising synthetic routes to the target molecule, 3-(benzyloxy)quinoline-2-carbaldehyde. amazonaws.comlkouniv.ac.infiveable.me The primary disconnections involve the carbon-carbon and carbon-nitrogen bonds that form the quinoline (B57606) ring system, as well as the ether linkage of the benzyloxy group.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Late-stage introduction of the benzyloxy group. This strategy focuses on first constructing a 3-hydroxyquinoline-2-carbaldehyde (B8715404) intermediate. The key disconnections are:

C-O bond disconnection: The benzyloxy group is disconnected to reveal 3-hydroxyquinoline-2-carbaldehyde and a benzyl (B1604629) halide. This points to a Williamson ether synthesis or a related O-alkylation reaction in the final steps. jk-sci.commasterorganicchemistry.comtcichemicals.comwikipedia.orglibretexts.org

C-C bond disconnection (formyl group): The formyl group at the C2 position can be retrosynthetically derived from a methyl group, suggesting an oxidation reaction. Alternatively, it can be introduced directly via a formylation reaction.

Quinoline ring disconnection: The quinoline ring itself can be disconnected via established methods such as the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) derivative with a compound containing an α-methylene ketone. acs.orgwikipedia.orgiipseries.orgorganic-chemistry.orgsemanticscholar.orgresearchgate.net

Pathway B: Early introduction of the benzyloxy group. In this approach, the benzyloxy moiety is present on one of the precursors before the quinoline ring is formed.

Quinoline ring disconnection: A Friedländer synthesis could be employed, starting from a 2-amino-benzenoid precursor already bearing the benzyloxy group at the appropriate position, which would then react with a suitable three-carbon synthon to form the quinoline core with a pre-installed C2-substituent (e.g., a methyl group for later oxidation).

C-C bond disconnection (formyl group): Similar to Pathway A, the aldehyde can be formed from a methyl group or introduced directly.

These retrosynthetic approaches guide the selection of appropriate starting materials and reaction sequences, as detailed in the subsequent sections.

Direct Synthetic Pathways for Quinoline-2-carbaldehydes

The introduction of the carbaldehyde function at the C2 position of the quinoline nucleus is a critical step. Two principal methods are commonly employed: formylation reactions and the oxidation of a pre-existing methyl group.

Formylation Reactions (e.g., Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. amazonaws.comjk-sci.commasterorganicchemistry.comacs.orgrsc.orgwikipedia.orgorganic-chemistry.orgijpcbs.comsemanticscholar.orgresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). masterorganicchemistry.com

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich quinoline ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. For the synthesis of quinoline-2-carbaldehydes, the regioselectivity of the formylation is a key consideration. In the case of a 3-substituted quinoline, such as one bearing a benzyloxy group, the electronic nature of the substituent will influence the position of the incoming formyl group. An electron-donating group at the C3 position would be expected to direct the electrophilic attack to the C2 or C4 positions. Careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.

ReagentsSubstrateProductYield (%)Reference
DMF, POCl₃Acetanilides2-Chloro-3-formylquinolines- researchgate.net
DMF, POCl₃Hydroxy acetophenones3-Formyl chromones- researchgate.net
DMF/SOCl₂ or DMF/POCl₃, KNO₃/NaNO₂Phenols, AminesNitro derivativesGood semanticscholar.org

Oxidation Routes to Aldehyde Functionality

An alternative and common strategy for the synthesis of quinoline-2-carbaldehydes involves the oxidation of a 2-methylquinoline (B7769805) precursor. This approach is particularly useful as 2-methylquinolines are often readily accessible through various quinoline synthesis methods, such as the Doebner-von Miller reaction.

A key reagent for this transformation is selenium dioxide (SeO₂), which is known for its ability to selectively oxidize activated methyl and methylene (B1212753) groups to carbonyl functionalities in what is known as the Riley oxidation. iu.eduresearchgate.netadichemistry.comresearchgate.netnih.gov The reaction is typically carried out in a suitable solvent such as dioxane or a mixture of acetic acid and water at elevated temperatures. The presence of a benzyloxy group at the C3 position would need to be considered, as the reaction conditions should be mild enough to avoid cleavage of the benzyl ether.

The use of tert-butyl hydroperoxide in conjunction with a catalytic amount of SeO₂ can offer milder reaction conditions and improved yields. researchgate.net

Oxidizing AgentSubstrateProductNotesReference
Selenium Dioxide (SeO₂)2-MethylquinolinesQuinoline-2-carbaldehydesClassic Riley Oxidation adichemistry.com
SeO₂/tert-Butyl HydroperoxideActivated Methyl GroupsAldehydesMilder conditions researchgate.net
Nitrogen Oxides/SeO₂Benzylic GroupsCarboxylic AcidsCan be stopped at aldehyde stage researchgate.net

Introduction of the Benzyloxy Moiety onto the Quinoline Core

The incorporation of the benzyloxy group can be achieved either before or after the construction of the quinoline-2-carbaldehyde framework. The most common method involves the nucleophilic substitution on a 3-hydroxyquinoline (B51751) precursor.

Nucleophilic Substitution Reactions

The Williamson ether synthesis is a fundamental and widely applied method for the formation of ethers, including benzyl ethers. jk-sci.commasterorganicchemistry.comtcichemicals.comwikipedia.orglibretexts.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl chloride or benzyl bromide.

For the synthesis of this compound, this would involve the O-alkylation of 3-hydroxyquinoline-2-carbaldehyde. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile. The phenolic hydroxyl group at the C3 position of the quinoline ring is sufficiently acidic to be deprotonated under these conditions, forming the corresponding phenoxide which then readily reacts with the benzyl halide.

BaseAlkylating AgentSubstrateProductSolventReference
Potassium CarbonateBenzyl Halide4-Hydroxybenzaldehyde4-(Benzyloxy)benzaldehydeDMF nih.gov
Sodium HydrideAlkyl HalideAlcoholEther- jk-sci.commasterorganicchemistry.com

Catalytic Approaches for Benzyloxy Group Incorporation

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds. Palladium-catalyzed O-benzylation reactions, for instance, have been developed for various substrates. bohrium.comuc.ptresearchgate.netepa.govnih.gov These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods.

While specific examples for the catalytic benzylation of 3-hydroxyquinoline-2-carbaldehyde are not extensively reported, related transformations on other hydroxyquinolines suggest the feasibility of this approach. uc.ptresearchgate.net Such a reaction would likely involve a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the 3-hydroxyquinoline derivative with a benzylating agent, which could be a benzyl halide or a benzyl carbonate. The choice of ligand is often crucial for achieving high efficiency and selectivity in these catalytic systems.

Catalyst SystemReactantsProductNotesReference
Palladium(0) catalyst5,7-Diiodo-8-hydroxyquinoline, N-nucleophiles, CO5-Carboxamido-7-iodo-8-benzyloxyquinolinesAminocarbonylation uc.ptresearchgate.net
Palladium AcetateCarboxylic Acids, Toluene (B28343)Benzyl EstersBenzylic C-H activation epa.gov

Advanced Synthetic Techniques for Quinoline-2-carbaldehyde Derivatives

Modern synthetic chemistry has introduced several advanced techniques that offer advantages such as improved reaction times, higher yields, and more environmentally friendly procedures. These methods are applicable to the synthesis of a wide range of quinoline derivatives.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, like quinoline derivatives, in a single step from multiple starting materials. This approach is valued for its high atom economy and the ability to create diverse molecular structures. rsc.org MCRs can be employed to synthesize various quinoline scaffolds, which can then be further functionalized to introduce a benzyloxy group and a carbaldehyde at the 2-position. rsc.orgrsc.org For instance, a three-component reaction involving anilines, aldehydes, and activated alkynes can lead to the formation of substituted quinolines. nih.gov The versatility of MCRs allows for the incorporation of various functional groups, making it a powerful tool for generating libraries of quinoline derivatives for further study. rsc.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. mdpi.com This method can significantly reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of 2-chloroquinoline-3-carbaldehydes, a potential precursor to this compound, can be achieved in minutes by reacting acetanilides with the Vilsmeier-Haack reagent under microwave irradiation. researchgate.net Microwave irradiation has been successfully applied to various reactions for synthesizing quinoline derivatives, including intramolecular cyclizations and multicomponent reactions. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Time Microwave-Assisted Time Yield Improvement
Vilsmeier-Haack Cyclization Hours Minutes Often higher
Intramolecular Cyclization Several hours 10 minutes Significant

This table provides a generalized comparison based on literature examples and may vary depending on the specific reaction.

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields in the synthesis of quinoline derivatives. nih.gov Sonication can promote the efficient mixing and activation of reagents, leading to faster and more complete reactions. mdpi.com One-pot, three-component reactions for the synthesis of 2-substituted quinolines have been successfully carried out under ultrasound irradiation in water, offering an environmentally friendly approach. nih.gov This method has been used to synthesize piperidinyl-quinoline acylhydrazones, where ultrasound-assisted condensation significantly reduced the reaction time to 4-6 minutes with improved yields. mdpi.com

General Synthetic Approaches to Substituted Quinolines and Quinoline-Carbaldehydes

Several classic named reactions provide the foundation for the synthesis of the quinoline ring system. These methods generally involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. nih.govwikipedia.org In its classic form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com While this method is effective for producing unsubstituted quinolines, modifications can be made to obtain substituted derivatives. nih.govorganicreactions.org For example, using a substituted aniline would result in a correspondingly substituted quinoline. pharmaguideline.com Although known for sometimes being a vigorous reaction, the Skraup synthesis remains a fundamental method in quinoline chemistry. wikipedia.org

The Combe's synthesis is another important method for preparing substituted quinolines, particularly those with substituents at the 2- and 4-positions. wikipedia.org This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid. iipseries.orgdrugfuture.com The initial condensation forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield the substituted quinoline. wikipedia.org A key feature of the Combe's synthesis is the use of a β-diketone, which distinguishes it from other quinoline syntheses like the Conrad-Limpach and Doebner reactions. wikipedia.org The reaction mechanism involves protonation of a carbonyl group of the β-diketone, followed by nucleophilic attack by the aniline and subsequent dehydration to form the Schiff base. wikipedia.org

Friedlander Synthesis

The Friedlander synthesis is a classical and straightforward method for constructing quinoline rings. jk-sci.comorganicreactions.org It involves the base- or acid-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, followed by a cyclodehydration step. organicreactions.orgresearchgate.net The reaction's versatility allows for the preparation of a wide array of poly-substituted quinolines. researchgate.net

The general mechanism can proceed via two primary pathways. The first involves an initial aldol (B89426) addition of the α-methylene compound to the 2-aminoaryl carbonyl, followed by cyclization and dehydration. An alternative pathway begins with the formation of a Schiff base between the amino group and the second carbonyl component, followed by an intramolecular aldol-type condensation to form the heterocyclic ring. wikipedia.org Catalysts for this reaction range from bases like sodium hydroxide (B78521) to acids such as toluenesulfonic acid and Lewis acids. jk-sci.comwikipedia.org

To apply this methodology for the synthesis of this compound, a potential strategy would involve the reaction of a 2-aminobenzaldehyde with a β-keto aldehyde derivative bearing a benzyloxy group. The reaction would proceed as outlined in the general mechanism, leading to the formation of the desired substituted quinoline. A significant challenge in this approach is the availability and stability of the required starting materials, as 2-aminobenzaldehydes can be unstable and the requisite benzyloxy-substituted carbonyl partner may require a multi-step synthesis. nih.gov A modification of the classic reaction involves the in situ reduction of 2-nitrobenzaldehydes in the presence of the active methylene compound, which circumvents the need to handle the often less stable 2-aminobenzaldehyde. nih.gov

Table 1: Overview of the General Friedlander Synthesis

Component 1 Component 2 Key Transformation Catalysts

Cyclization and Condensation Reactions

Beyond the classic named reactions, various cyclization and condensation strategies provide powerful routes to substituted quinolines. These methods often involve building the quinoline core from acyclic precursors or by modifying existing ring systems.

A highly effective method for preparing 2-substituted-quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction . researchgate.netchemijournal.com This reaction typically involves the formylation and cyclization of activated aromatic compounds, such as acetanilides, using a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and N,N-dimethylformamide). wikipedia.orgijpcbs.com For the synthesis of quinoline-3-carbaldehydes, the reaction proceeds through the cyclization of an N-phenylacetamide derivative. researchgate.net This process involves chlorination, formylation, and cyclization in a one-pot procedure. researchgate.net To obtain the target molecule, this compound, one could envision starting with an appropriately substituted acetanilide, such as N-(3-(benzyloxy)phenyl)acetamide. The Vilsmeier-Haack conditions would then facilitate the ring closure and introduction of the formyl group at the 2-position and a chloro group, which can subsequently be handled. This approach is particularly noted for its efficiency in creating 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further substitutions. researchgate.netnih.gov

Another potent strategy is the electrophilic cyclization of N-(2-alkynyl)anilines . This method provides a mild pathway to 3-substituted quinolines. The reaction proceeds via a 6-endo-dig cyclization, where an electrophile (such as iodine monochloride, bromine, or phenylselenyl bromide) attacks the alkyne, triggering the ring closure by the aniline nitrogen. nih.gov This approach yields quinolines with a substituent at the 3-position derived from the electrophile, which can serve as a handle for further functionalization. nih.gov To adapt this for the target compound, a precursor like N-(2-alkynyl)-3-(benzyloxy)aniline would be required. Subsequent manipulation of the resulting 3-substituent and introduction of the 2-carbaldehyde group would be necessary.

A third conceptual pathway involves the oxidation of a precursor molecule . For instance, one could first synthesize 2-methyl-3-(benzyloxy)quinoline. The 2-methyl group, being in a benzylic-like position, is susceptible to oxidation. Various reagents, such as selenium dioxide or o-iodoxybenzoic acid (IBX), are known to effectively oxidize activated methyl groups to aldehydes. organic-chemistry.org This two-step approach, involving the initial construction of the substituted quinoline core followed by a selective oxidation, offers an alternative to direct formylation during the ring-forming step.

Table 2: Comparison of Cyclization/Condensation Strategies

Methodology Typical Precursor(s) Key Features Resulting Substitution Pattern
Vilsmeier-Haack Reaction Substituted Acetanilide One-pot cyclization and formylation. researchgate.net Often yields 2-chloro-3-formylquinolines. nih.gov
Electrophilic Cyclization N-(2-Alkynyl)aniline Mild conditions, 6-endo-dig ring closure. nih.gov Introduces a substituent (e.g., halogen) at the 3-position. nih.gov

Chemical Reactivity and Transformational Potential of Quinoline 2 Carbaldehyde Compounds with Benzyloxy Substitution

Reactions of the Aldehyde Functional Group

The aldehyde functional group in 3-(benzyloxy)quinoline-2-carbaldehyde is a versatile handle for a wide array of chemical transformations, allowing for its conversion into other important organic moieties.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(benzyloxy)quinoline-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The choice of reagent can be influenced by the presence of other sensitive functional groups within the molecule.

The general transformation can be represented as follows:

This reaction is significant as it provides a direct route to quinoline-2-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry.

Reduction to Primary Alcohols

The aldehyde functional group is susceptible to reduction to a primary alcohol, yielding (3-(benzyloxy)quinolin-2-yl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups. For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed, although it is a much stronger and less selective reducing agent.

The reaction can be summarized as:

The resulting primary alcohol can serve as a precursor for further synthetic modifications, such as esterification or conversion to an alkyl halide.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation, Wittig Reactions)

The electrophilic carbon atom of the aldehyde group is a prime target for nucleophilic attack, leading to a variety of addition and condensation products.

Schiff Base Formation: this compound can react with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by the elimination of a water molecule. The resulting Schiff bases are versatile intermediates in their own right and can be used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.

Wittig Reactions: The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. In this reaction, this compound would be treated with a phosphorus ylide (a Wittig reagent). The nature of the substituents on the ylide determines the structure of the resulting alkene. This reaction is highly valuable for the stereoselective synthesis of alkenes and for extending the carbon framework of the quinoline (B57606) system.

A generalized scheme for the Wittig reaction is:

Reductive Amination Processes

Reductive amination is a two-step process that converts an aldehyde into an amine. Initially, this compound reacts with an amine to form an imine intermediate (a Schiff base). This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting aldehyde. This one-pot procedure is a highly efficient method for the synthesis of a wide range of substituted amines.

Reactivity Associated with the Benzyloxy Substituent

The benzyloxy group, while generally stable, can participate in specific chemical transformations.

Nucleophilic Substitution Reactions of the Ether Linkage

The benzyloxy group can be cleaved under certain conditions, a reaction that can be synthetically useful for deprotection or further functionalization. One common method for the cleavage of benzyl (B1604629) ethers is hydrogenolysis. This involves the reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and efficient, yielding the corresponding phenol, 3-hydroxyquinoline-2-carbaldehyde (B8715404), and toluene (B28343) as a byproduct.

Alternatively, strong acids such as HBr or BBr3 can be used to cleave the ether linkage, although these conditions are harsher and may not be compatible with other functional groups in the molecule.

The cleavage of the benzyloxy group can be represented as:

This debenzylation reaction is a key step in many synthetic routes where the benzyloxy group is used as a protecting group for a hydroxyl functionality.

Reactions of the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen atom and the fused benzene (B151609) ring. The nitrogen atom is electron-withdrawing, which deactivates the pyridine (B92270) ring (the one containing nitrogen) towards electrophilic attack and activates it towards nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring behaves more like a typical aromatic ring and is the primary site for electrophilic substitution. The substituents on the quinoline ring, namely the electron-donating benzyloxy group at the 3-position and the electron-withdrawing carbaldehyde group at the 2-position, further modulate this reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring system generally occur on the benzene portion of the molecule (positions 5, 6, 7, and 8), as the pyridine ring is deactivated by the electronegative nitrogen atom. The directing influence of the existing substituents plays a crucial role in determining the position of the incoming electrophile.

The benzyloxy group at the 3-position, being an alkoxy group, is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its influence is primarily on the pyridine ring, which is already deactivated. Its effect on the carbocyclic ring is less pronounced. The carbaldehyde group at the 2-position is a deactivating, meta-directing group.

Given this substitution pattern, electrophilic attack is most likely to occur on the benzene ring. The precise position of substitution will be a result of the combined electronic effects of the substituents and the inherent reactivity of the quinoline nucleus. Generally, positions 5 and 8 are the most susceptible to electrophilic attack in quinoline itself.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Nitration HNO₃/H₂SO₄3-(Benzyloxy)-5-nitroquinoline-2-carbaldehyde and 3-(Benzyloxy)-8-nitroquinoline-2-carbaldehyde
Bromination Br₂/FeBr₃3-(Benzyloxy)-5-bromoquinoline-2-carbaldehyde and 3-(Benzyloxy)-8-bromoquinoline-2-carbaldehyde
Sulfonation SO₃/H₂SO₄This compound-8-sulfonic acid

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on substituted quinolines. Specific experimental data for this compound is limited.

Nucleophilic Aromatic Substitution

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNA_r), especially at the 2- and 4-positions. chemistrysteps.com The presence of the electron-withdrawing carbaldehyde group at the 2-position further enhances the electrophilicity of this position, making it a prime target for nucleophilic attack. However, in this compound, the 2-position is already substituted.

Nucleophilic attack can also be facilitated by the presence of a good leaving group. While the benzyloxy group is not an excellent leaving group, under forcing conditions or with specific reagents, its displacement could be possible. More commonly, nucleophilic substitution might occur if a leaving group is introduced at other positions of the quinoline ring, such as the 4-position.

A common type of nucleophilic substitution on quinolines involves the displacement of a halide. For instance, if a chlorine atom were present at the 2-position, as in 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, it could be readily displaced by various nucleophiles. oup.com

NucleophileReagents and ConditionsPotential Product (with a hypothetical leaving group at C4)
Ammonia NH₃, heat4-Amino-3-(benzyloxy)quinoline-2-carbaldehyde
Methoxide NaOCH₃, CH₃OH, heat3-(Benzyloxy)-4-methoxyquinoline-2-carbaldehyde
Cyanide NaCN, DMSO, heat3-(Benzyloxy)-4-cyanoquinoline-2-carbaldehyde

This table illustrates potential nucleophilic aromatic substitution reactions on a hypothetical 4-halo-3-(benzyloxy)quinoline-2-carbaldehyde to demonstrate the general reactivity of the quinoline core towards nucleophiles.

General Functionalization Reactions (e.g., Alkylation, Bromination, Chlorination, Acylation)

Direct C-H alkylation of the quinoline ring can be challenging. However, the nitrogen atom of the quinoline can be alkylated to form a quaternary quinolinium salt. This process activates the ring system, particularly at the 2- and 4-positions, for subsequent nucleophilic attack or other transformations. The formation of quinoline N-oxides and their subsequent reaction with organometallic reagents is another strategy for the alkylation of the quinoline nucleus, often with high regioselectivity for the 2-position. rsc.org

As an electrophilic aromatic substitution, bromination of this compound is expected to occur on the benzene ring. Using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can introduce a bromine atom, likely at the 5- or 8-position. organic-chemistry.org The exact outcome would depend on the reaction conditions.

Similar to bromination, chlorination is an electrophilic aromatic substitution that would functionalize the carbocyclic ring. Reagents such as N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst are typically employed. The electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the aldehyde would direct the incoming chloro group to the 5- or 8-position.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. However, the quinoline nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring system towards acylation. This often leads to poor yields or requires specific reaction conditions. If successful, acylation would be expected to occur on the benzene ring, at positions 5 or 8.

FunctionalizationReagent(s)Expected Position of Substitution
Alkylation (N-alkylation) Alkyl halide (e.g., CH₃I)Nitrogen atom
Bromination Br₂, FeBr₃C5 or C8
Chlorination Cl₂, AlCl₃C5 or C8
Acylation Acyl chloride, AlCl₃C5 or C8 (potentially low yield)

This table provides a summary of expected outcomes for general functionalization reactions on the quinoline heterocycle of this compound based on established reactivity patterns.

Structure Activity Relationships Sar and Molecular Design Principles for Quinoline 2 Carbaldehyde Scaffolds

Conformational Analysis and Steric Hindrance Effects

The spatial arrangement of substituents on the quinoline (B57606) scaffold is a critical determinant of molecular interactions and biological activity. In 3-(benzyloxy)quinoline-2-carbaldehyde, the quinoline ring system is largely planar. nih.govresearchgate.net The aldehyde group at the 2-position and the benzyloxy group at the 3-position introduce specific conformational features.

Studies on analogous structures, such as 2-methoxyquinoline-3-carbaldehyde, have shown that the methoxy (B1213986) and aldehyde groups are nearly coplanar with the quinoline ring. nih.govresearchgate.net This planarity is attributed to the electronic conjugation between the substituents and the aromatic system. For this compound, a similar tendency towards planarity for the C3-O-C bond of the benzyloxy group with the quinoline ring can be expected to maximize resonance stabilization. However, the bulky benzyl (B1604629) group introduces a higher degree of rotational freedom and potential for steric hindrance.

The orientation of the aldehyde group is also crucial. In a related compound, 2-chlorobenzo[h]quinoline-3-carbaldehyde, the formyl group was found to be slightly bent out of the plane of the ring system. nih.govdoaj.org This deviation from planarity can influence how the molecule fits into a biological target's binding site.

Steric hindrance plays a significant role in the reactivity and interaction of quinoline derivatives. Research on the synthesis of related quinoline systems has demonstrated that bulky substituents can prevent the formation of certain products due to steric clashes. nih.gov For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with bulky amines can be impeded. nih.gov The size of the benzyloxy group at the 3-position can therefore influence the accessibility of the adjacent aldehyde group at the 2-position, potentially modulating its reactivity and interactions with biological macromolecules.

Electronic Effects of the Benzyloxy and Aldehyde Moieties

The electronic properties of the benzyloxy and aldehyde groups significantly influence the charge distribution and reactivity of the quinoline ring. The aldehyde group at the C2 position is a well-established electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance, pulling electron density from the quinoline ring.

The interplay of these electronic effects is crucial for the molecule's properties. For example, in a series of quinoline-imidazole hybrids, the presence of an electron-donating methoxy group (similar to the oxygen of the benzyloxy group) at the 2-position enhanced antimalarial activity, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org This highlights the sensitivity of the quinoline scaffold's biological activity to the electronic nature of its substituents. The combination of an electron-withdrawing aldehyde and a potentially electron-donating benzyloxy group creates a unique electronic environment that can be tailored for specific molecular recognition processes.

Influence of Substituent Position on Molecular Interactions

The position of substituents on the quinoline ring is a critical factor in determining the molecule's biological activity and its interaction with target proteins. nih.gov Structure-activity relationship studies on various quinoline derivatives have consistently shown that even minor changes in substituent placement can lead to dramatic differences in efficacy and selectivity. nih.gov

For instance, studies on a class of quinoline carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase identified three critical regions for activity: the C2 position, the C4 position, and the benzo portion of the quinoline ring. nih.gov This underscores that specific positions on the scaffold are key anchoring points for interaction with biological targets. Similarly, other research has indicated that substitutions at the 4 and 8-positions of the quinoline ring are particularly important for bioactivity. researchgate.net

Comparative Analysis of Functional Groups on Quinoline-2-carbaldehydes

To understand the specific contribution of the aldehyde and benzyloxy groups to the properties of the target molecule, it is useful to compare them with other functional groups commonly found on the quinoline-2-carbaldehyde scaffold.

Functional Group at C2TypePotential Interactions
Aldehyde (-CHO) Electron-withdrawing, polarHydrogen bond acceptor, potential for covalent bonding (e.g., Schiff base formation)
Halogen (-Cl, -F) Electron-withdrawing, hydrophobicHalogen bonding, hydrophobic interactions
Methyl (-CH3) Electron-donating, hydrophobicHydrophobic interactions, van der Waals forces
Morpholinyl Bulky, basic, polarHydrogen bond acceptor, potential for salt bridge formation

Aldehyde vs. Halogen: The aldehyde group is a hydrogen bond acceptor, a property that is crucial for many protein-ligand interactions. Halogens like chlorine, while also electron-withdrawing, primarily engage in hydrophobic and halogen bonding interactions. nih.gov The reactivity of the aldehyde also allows for the formation of covalent bonds, such as Schiff bases with amino groups, which is not possible with a halogen substituent. researchgate.net

Aldehyde vs. Methyl: A methyl group is small, hydrophobic, and weakly electron-donating. It primarily contributes to binding through van der Waals forces and by displacing water molecules from a binding pocket. In contrast, the polar and reactive aldehyde group offers more specific and directional interactions.

Aldehyde vs. Morpholinyl: A morpholinyl group, introduced via nucleophilic substitution of a group like chlorine, is significantly bulkier and introduces a basic nitrogen atom. nih.gov This allows for potential salt bridge formation and different hydrogen bonding patterns compared to the aldehyde. The steric bulk of the morpholinyl group would also dramatically alter the shape of the molecule and its accessibility to a binding site.

This comparative analysis highlights the unique role of the aldehyde group at the C2 position in providing a combination of electronic, steric, and reactive properties that can be exploited in molecular design.

Design Strategies for Modulating Lipophilicity and Membrane Permeability via Benzyloxy Group

The benzyloxy group is a valuable tool for modulating the lipophilicity and, consequently, the membrane permeability of quinoline-based compounds. Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The benzyl portion of the benzyloxy group significantly increases the lipophilicity of the molecule compared to a smaller alkoxy group like methoxy.

A key strategy for fine-tuning these properties is the introduction of substituents on the phenyl ring of the benzyloxy group. This allows for precise control over lipophilicity, polarity, and other physicochemical parameters without altering the core quinoline scaffold.

Research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated the profound impact of such modifications. nih.gov In a parallel artificial membrane permeability assay (PAMPA), which predicts passive intestinal absorption, minor structural changes on the benzyloxy ring led to significant differences in permeability.

CompoundSubstituent on Benzyloxy RingPermeability
9n 4-ChloroLow
9o 4-FluoroHigh

Data sourced from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov

As the table shows, the simple substitution of a chlorine atom with a fluorine atom on the benzyloxy ring drastically altered the compound's permeability. nih.gov This illustrates a powerful design strategy: by decorating the benzyloxy group with different substituents (e.g., halogens, alkyl groups, polar groups), one can systematically modulate the molecule's ability to cross biological membranes.

Furthermore, the introduction of a benzyloxy group has been shown to enhance the potency of certain fluorinated quinoline derivatives against cancer cell lines. acs.org This enhancement may be attributed, in part, to improved cellular uptake resulting from the increased lipophilicity conferred by the benzyloxy moiety. Therefore, the benzyloxy group serves not only as a structural component but also as a versatile handle for optimizing the pharmacokinetic profile of quinoline-2-carbaldehyde derivatives.

Computational and Theoretical Chemistry Investigations of Quinoline 2 Carbaldehyde Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iscientific.org This method is instrumental in drug discovery for understanding how a ligand, such as a quinoline (B57606) derivative, might interact with the active site of a biological target, typically a protein. iscientific.orgnih.gov

Studies on various quinoline derivatives have demonstrated their potential to bind to a range of biological targets. For instance, docking studies have been performed on quinoline derivatives to assess their binding affinity towards enzymes like HIV reverse transcriptase and GlcN-6-P synthase. researchgate.netnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the target's active site. The strength of these interactions is often quantified by a docking score, which estimates the binding affinity; a lower score typically indicates a more favorable binding interaction. nih.gov

For example, in a study of novel quinoline derivatives, molecular docking revealed that some compounds exhibited high affinity towards their target protein, with docking scores indicating strong binding potential. nih.gov Similarly, docking applications for other quinoline derivatives against proteins implicated in cancer, such as HepG2-code:5EQG, have shown promising inhibitory potential at an in silico level. ekb.egekb.eg These computational predictions are crucial for rationalizing the biological activity of synthesized compounds and guiding the design of new, more potent molecules. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. arabjchem.org A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). rsc.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) provide critical information about a molecule's chemical reactivity, kinetic stability, and electronic transitions. rsc.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and polarizable. rsc.org The distribution of HOMO and LUMO across the molecule offers insights into the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. arabjchem.orguantwerpen.be For many quinoline derivatives, the HOMO is often delocalized over the entire quinoline ring system, while the LUMO's distribution can vary depending on the substituents. arabjchem.orgrsc.org

Computational studies on various quinoline derivatives have calculated these energy gaps to predict their stability and reactivity. arabjchem.orguantwerpen.be

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Quinoline Derivative 1 - - 4.81 arabjchem.org
Quinoline Derivative 2 - - 4.27 arabjchem.org
Quinoline Derivative 3 - - 4.08 arabjchem.org
Quinoline Aryl Amide 6a - - 3.720 rsc.org
Quinoline Aryl Amide 6e - - 3.756 rsc.org
Quinoline Aryl Amide 6n - - 3.597 rsc.org

This table presents data from various quinoline systems to illustrate the concept of HOMO-LUMO analysis.

Computational Molecular Descriptors Analysis (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Computational molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. They are fundamental in computational drug design, particularly for predicting a compound's pharmacokinetic properties and its "drug-likeness." Key descriptors include:

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a drug is absorbed, distributed, metabolized, and excreted.

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors in a molecule affects its solubility and its ability to bind to biological targets.

Rotatable Bonds: The number of rotatable bonds influences a molecule's conformational flexibility, which can impact its binding to a receptor and its bioavailability.

These descriptors are often evaluated in the context of guidelines like Lipinski's Rule of Five, which helps to assess whether a chemical compound has properties that would make it a likely orally active drug in humans.

Table 2: Predicted Molecular Descriptors for Representative Quinoline Derivatives

Compound Class TPSA (Ų) LogP Hydrogen Bond Acceptors Hydrogen Bond Donors Rotatable Bonds
Quinoline-3-carbaldehyde Hydrazone Derivative 70-90 3.5-5.5 3-5 1-2 4-7

This table is a generalized representation based on typical values for the specified classes of quinoline derivatives as specific data for 3-(Benzyloxy)quinoline-2-carbaldehyde was not available in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Virtual Screening

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By using molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D structural features of molecules (like steric, electrostatic, and hydrophobic fields) with their biological activity. nih.gov These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. mdpi.com

QSAR models are frequently used for virtual screening of large compound libraries to identify potential hits for a specific biological target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing which molecules to synthesize and test in the lab. Studies on quinoline and quinazoline derivatives have successfully used QSAR to build predictive models for their anticancer and antimalarial activities. nih.govnih.govmdpi.com

ADME-Related In Silico Predictions (Excluding toxicity aspects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery. idaampublications.in It uses computational models to forecast the pharmacokinetic properties of a compound, helping to identify candidates with a higher probability of success in later clinical trials. mdpi.com Web-based tools like SwissADME are commonly used to perform these predictions based on a molecule's structure. iscientific.orgidaampublications.in

Key ADME properties predicted include:

Gastrointestinal (GI) Absorption: Predicts how well a compound will be absorbed from the gut into the bloodstream after oral administration. iscientific.org

Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound is likely to cross the BBB and enter the central nervous system.

Bioavailability: This is a measure of the fraction of an administered drug that reaches the systemic circulation. In silico tools provide a bioavailability score based on several factors.

Studies on various quinoline derivatives have utilized these in silico tools to evaluate their drug-like properties. researchgate.netresearchgate.net For many novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, ADME predictions indicated reliable properties. researchgate.net Similarly, N-substituted quinoline 3-carbaldehyde hydrazone derivatives were screened for their pharmacokinetic profiles, with predictions for GI absorption and oral bioavailability being key considerations. iscientific.org

Table 3: Generalized In Silico ADME Predictions for Quinoline Derivative Classes

Property Prediction for Quinoline Derivatives Significance
Gastrointestinal Absorption High Indicates good potential for oral administration. iscientific.org
Blood-Brain Barrier Permeant Variable (often predicted as No) Suggests a lower likelihood of CNS side effects.

This table provides a generalized summary of ADME predictions for various quinoline derivatives as found in the literature.

Biological Activities and Proposed Molecular Mechanisms of Quinoline 2 Carbaldehyde Derivatives with Benzyloxy Substitution

Antimicrobial Activity

Quinoline (B57606) derivatives have long been recognized for their potent antimicrobial effects. The introduction of a benzyloxy group can modulate the lipophilicity and steric properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Antibacterial Efficacy and Mechanistic Hypotheses

Derivatives of quinoline have demonstrated significant efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains that pose a considerable threat to public health.

Research has shown that quinoline-based compounds are effective against bacteria such as Staphylococcus aureus, Escherichia coli, and notably, Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For instance, certain quinoline-3-carbaldehyde hydrazone derivatives have shown promising activity against MRSA. nih.gov Similarly, studies on quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have reported low minimum inhibitory concentrations (MICs) against MRSA isolates, indicating potent antibacterial action. nih.govswan.ac.uk The effectiveness of these compounds is often compared to standard antibiotics to gauge their potential.

The proposed mechanisms for the antibacterial action of quinoline derivatives are multifaceted. A primary mode of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance. neliti.com Two key targets are DNA gyrase and topoisomerase IV. neliti.comnih.gov These enzymes are crucial for managing DNA supercoiling during replication, transcription, and cell division. neliti.com By binding to and stabilizing the enzyme-DNA cleavage complex, quinolones inhibit the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death. neliti.comnih.govnih.gov For many Gram-positive bacteria, topoisomerase IV is the primary target, while DNA gyrase is the main target in many Gram-negative bacteria. nih.gov Another hypothesized mechanism, particularly in Gram-negative bacteria, involves the disruption of the lipopolysaccharide (LPS) transport pathway, which is vital for maintaining the integrity of the outer membrane.

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Quinolone-Triazole HybridMRSA0.5 nih.gov
Indolo[2,3-b]quinoline DerivativeMRSA-ATCC335912 nih.gov
Ciprofloxacin (B1669076) DerivativeMRSA-ATCC335918 nih.gov
Quinoxaline DerivativeMRSA1 - 4 nih.gov
2,3‐N,N‐diphenyl quinoxaline derivativeMRSA0.25 - 1 swan.ac.uk

Antifungal Efficacy

In addition to their antibacterial properties, quinoline derivatives have been investigated for their potential against fungal pathogens. Fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised individuals.

Several studies have demonstrated the antifungal activity of quinoline derivatives against various strains of Candida, including the most common causative agent of candidiasis, Candida albicans. ufrgs.brresearchgate.net Structurally related quinoxaline derivatives have also shown promising efficacy against different Candida species, in some cases proving more effective than standard antifungal agents like Amphotericin B against clinical isolates. nih.govnih.gov The search for new antifungal agents is driven by the rise of drug-resistant fungal strains, making the exploration of quinoline-based compounds a valuable endeavor. ufrgs.brresearchgate.net

Compound TypeFungal StrainActivity (Geometric Mean MIC in µg/mL)Reference
Quinoline Derivative 2Candida spp.50 ufrgs.br
Quinoline Derivative 3Candida spp.47.19 ufrgs.br
3-hydrazinoquinoxaline-2-thiolCandida albicansMore effective than Amphotericin B nih.gov

Anticancer and Antiproliferative Potency

The quinoline scaffold is a key feature in a variety of anticancer agents, attributed to its ability to interact with numerous biological targets involved in cancer cell proliferation and survival. arabjchem.org The functionalization with a benzyloxy group can further enhance these interactions.

Cellular Mechanisms of Action

Quinoline derivatives exert their anticancer effects through several cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest). arabjchem.orgscirp.org

Studies on various cancer cell lines have shown that quinoline-based compounds can trigger apoptosis, a crucial process for eliminating malignant cells. scirp.org For example, quinoline-chalcone derivatives have been found to significantly upregulate the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in gastric cancer cells. nih.gov The induction of apoptosis is a hallmark of effective cancer chemotherapy.

Furthermore, these derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. scirp.org It has been observed that certain quinoline derivatives can arrest cancer cells in the G2/M phase of the cell cycle, thereby inhibiting proliferation. nih.gov This disruption of the normal cell cycle is a key strategy in controlling tumor growth.

Modulation of Intracellular Signaling Pathways

A critical aspect of the anticancer activity of quinoline derivatives involves their ability to modulate key intracellular signaling pathways that regulate cell survival and death, such as autophagy.

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death, depending on the context. In some cancers, inhibiting autophagy can enhance the efficacy of chemotherapy. nih.gov However, in other contexts, inducing autophagy can lead to cancer cell death. Recent research has uncovered a direct link between specific quinoline derivatives and the modulation of autophagy through the Autophagy-Related 5 (ATG5) protein. nih.gov A series of novel 4,7-disubstituted quinoline derivatives were found to inhibit colorectal cancer growth by inducing autophagy through the targeted stabilization of ATG5. nih.gov ATG5 is an essential component of the machinery that forms the autophagosome, a key structure in the autophagic process. By targeting this pathway, these quinoline compounds represent a new class of potential antitumor drugs. nih.gov Another novel quinoline derivative, DFIQ, has also been shown to induce autophagy in non-small cell lung cancer cells, contributing to its anticancer effects. mdpi.com

Interactions with Specific Molecular Targets

The targeted inhibition of specific proteins that are overactive in cancer cells is a cornerstone of modern oncology. Quinoline derivatives have been successfully designed to act as inhibitors of various protein kinases, including the c-MET receptor tyrosine kinase.

The c-MET kinase, the receptor for hepatocyte growth factor (HGF), plays a crucial role in tumor development, progression, and metastasis when its signaling is dysregulated. cas.ac.cn Consequently, c-MET is an attractive target for cancer therapy. Several quinoline derivatives, including those with benzyloxy substitutions, have been identified as potent and selective c-MET kinase inhibitors. researchgate.netnih.gov For example, a series of 6-benzyloxyquinolines were identified as selective c-MET kinase inhibitors. nih.gov Extensive research has led to the development of 3,5,7-trisubstituted quinolines that exhibit extraordinarily high potency, with IC50 values in the low nanomolar range. cas.ac.cn These compounds function by binding to the ATP-binding site of the c-MET kinase domain, blocking its activity and inhibiting downstream signaling pathways that promote cancer cell growth and survival. researchgate.net

Compound TypeTarget/Cell LineActivity (IC50 in µM)Reference
N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k)HCT-116 (Colon)0.35 nih.gov
N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k)A549 (Lung)0.39 nih.gov
DFIQNSCLC (24h)4.16 mdpi.com
DFIQNSCLC (48h)2.31 mdpi.com
3,5,7-trisubstituted quinoline (21a)c-MET kinase0.00093 cas.ac.cn
3,5,7-trisubstituted quinoline (21c)c-MET kinase0.00101 cas.ac.cn
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38 nih.gov

Other Investigated Biological Activities of Quinoline Derivatives

The versatile quinoline nucleus has been a cornerstone in the development of various therapeutic agents. Derivatives of quinoline-2-carbaldehyde, particularly those with alkoxy or aryloxy substitutions at the 3-position, have been explored for a range of biological activities beyond a single therapeutic area. These investigations have revealed potential applications in treating infectious diseases and neurological disorders.

Antimalarial Activity: The quinoline core is famously present in cornerstone antimalarial drugs like quinine (B1679958) and chloroquine nih.govrsc.orgmdpi.com. This historical success has spurred ongoing research into novel quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum nih.govmdpi.com. While direct studies on 3-(benzyloxy)quinoline-2-carbaldehyde are limited, the broader class of quinoline derivatives continues to be a focal point in the search for new and effective antimalarial agents nih.gov.

Antitubercular Activity: Tuberculosis remains a significant global health challenge, necessitating the discovery of new therapeutic agents. Quinoline-based compounds have shown promise as potent inhibitors of Mycobacterium tuberculosis eurekaselect.comnih.govnih.gov. A computational study focusing on 2-alkoxylatedquinoline-3-carbaldehyde derivatives identified several potential lead compounds with strong binding affinities for Mycobacterium tuberculosis proteins bohrium.com. Specifically, 2-butoxy-6-methylquinoline-3-carbaldehyde and 7-methyl-2-propoxyquinoline-3-carbaldehyde were highlighted as promising candidates for further development as antituberculosis drugs bohrium.com. These findings suggest that the quinoline-carbaldehyde scaffold with an alkoxy substitution, a close structural relative to a benzyloxy group, is a viable pharmacophore for antitubercular drug design.

Anti-inflammatory Activity: The anti-inflammatory potential of quinoline derivatives has been an area of active investigation mdpi.comresearchgate.netnih.govrsc.orgnih.gov. Research has demonstrated that certain quinoline alkaloids can significantly suppress the gene expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages rsc.org. This modulation of the inflammatory response highlights the potential of the quinoline scaffold in the development of novel anti-inflammatory therapies.

Anticonvulsant Activity: Several studies have explored the anticonvulsant properties of quinoline derivatives jst.go.jpnih.govnih.govorientjchem.orgresearchgate.net. A new series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized to meet the structural requirements for anticonvulsant properties nih.gov. Notably, one of the triazole-modified compounds, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, demonstrated a potent anticonvulsant effect in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests nih.gov.

Biological ActivityKey FindingsInvestigated Derivatives
Antimalarial The quinoline scaffold is a well-established pharmacophore in antimalarial drugs.General Quinoline Derivatives
Antitubercular 2-alkoxylatedquinoline-3-carbaldehyde derivatives show potential as inhibitors of Mycobacterium tuberculosis.2-Butoxy-6-methylquinoline-3-carbaldehyde, 7-Methyl-2-propoxyquinoline-3-carbaldehyde
Anti-inflammatory Certain quinoline alkaloids can suppress pro-inflammatory cytokine expression.Quinoline Alkaloids
Anticonvulsant Triazole-modified quinoline derivatives have shown significant anticonvulsant effects in preclinical models.5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline

Mechanistic Insights into Molecular Interactions

Understanding the molecular mechanisms by which quinoline derivatives exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. The planar nature of the quinoline ring system, coupled with the reactivity of the carbaldehyde group and the electronic properties of the benzyloxy substituent, allows for a variety of interactions with biological macromolecules.

Interaction with Enzymes and Receptors

Quinoline-2-carbaldehyde derivatives have been identified as inhibitors of various enzymes. A study on 8-hydroxy-2-quinoline carbaldehyde derivatives found that they act as potent inhibitors of M1 aminopeptidase from Leishmania donovani by competing with the substrate for the active site nih.gov. Similarly, other quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of methionine aminopeptidase 1 in the same parasite nih.gov.

Furthermore, thiosemicarbazone derivatives of quinoline-2-carbaldehyde have been shown to inhibit topoisomerase IIa, an essential enzyme involved in DNA replication and repair nih.gov. The copper(II) complexes of these derivatives were particularly effective, suggesting that metal chelation can play a role in their inhibitory activity nih.gov. The planar quinoline moiety is thought to contribute to the stabilization of the enzyme-DNA cleavage complex tmc.edu.

DNA Intercalation by the Quinoline Ring

The planar aromatic structure of the quinoline ring is well-suited for intercalation between the base pairs of DNA tmc.edu. This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a desirable attribute for anticancer and antimicrobial agents. Studies on quinoline-based compounds have demonstrated their ability to intercalate into DNA tmc.edu. This interaction is often stabilized by van der Waals forces and π-π stacking interactions between the quinoline ring and the DNA bases. The substituents on the quinoline ring can further influence the binding affinity and sequence selectivity of this intercalation.

Applications in Organic Synthesis and Chemical Biology Beyond Direct Pharmacology

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

3-(Benzyloxy)quinoline-2-carbaldehyde is a versatile intermediate due to the distinct reactivity of its functional groups. The aldehyde group is a prime site for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations/reductions. This reactivity allows for the extension of the molecule's carbon skeleton and the introduction of new functional groups.

The quinoline (B57606) core itself provides a stable, aromatic platform that can be further functionalized. While the benzyloxy group at the 3-position offers steric and electronic influence, it can also be cleaved under specific conditions to reveal a hydroxyl group, opening another avenue for modification. A closely related and extensively studied class of compounds, 2-chloroquinoline-3-carbaldehydes, highlights the synthetic potential of this scaffold. The chloro group in these analogs can be readily substituted by a wide array of nucleophiles—including hydrides, iodides, thiols, amines, and azide (B81097) ions—demonstrating the quinoline ring's amenability to substitution reactions. rsc.org The aldehyde group in these systems can be converted into oximes, hydrazones, and acrylic acid derivatives, which are precursors to a variety of fused heterocyclic systems like thieno-, pyrano-, and furo-quinolines. rsc.org This extensive reactivity underscores the role of the quinoline-carbaldehyde framework as a powerful building block for constructing complex molecular architectures.

Building Blocks for Novel Heterocyclic Compounds (e.g., Pyrimidoquinolines, Thiazoles)

The aldehyde functionality of this compound is a key feature that enables its use as a precursor for constructing more complex fused heterocyclic systems, which are often associated with significant biological activities.

Pyrimidoquinolines: One important application is in the synthesis of pyrimido[4,5-b]quinolines. These fused systems are of great interest in pharmaceutical chemistry due to their established antitumor, anti-inflammatory, and antimicrobial properties. researchgate.net The synthesis can be achieved through one-pot, multi-component condensation reactions. In a typical approach, an aldehyde is reacted with compounds like 6-amino-1,3-dimethyluracil (B104193) and dimedone. researchgate.netnih.gov While specific examples using this compound are specialized, the general methodology involves using various benzyloxy benzaldehydes as the aldehyde component, catalyzed by a base like DABCO under solvent-free conditions. researchgate.netnih.gov This reaction proceeds through a series of condensations and cyclizations to efficiently build the complex tricyclic pyrimidoquinoline core.

ReactantsCatalyst/ConditionsProduct ClassReference
Benzyloxy Benzaldehyde, 6-Amino-1,3-dimethyluracil, DimedoneDABCO, 90 °C, Solvent-freePyrimido[4,5-b]quinolines nih.gov, researchgate.net

Thiazoles: The synthesis of thiazole (B1198619) derivatives, another class of biologically important heterocycles, can also be initiated from quinoline-carbaldehydes. nih.govjpionline.org A classic method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govjpionline.org Alternatively, the aldehyde group of this compound can be first converted into a thiosemicarbazone by reacting it with thiosemicarbazide. This intermediate can then undergo cyclization with α-haloketones to yield quinoline-substituted thiazoles. researchgate.net Thiazolines, the partially saturated precursors to thiazoles, can also be synthesized via cascade protocols involving reactions with thioamides. nih.govnih.gov

Precursor from AldehydeCo-ReactantProduct ClassSynthetic MethodReference
Thioamideγ-BromoenoneThiazoline/ThiazoleDomino Protocol nih.gov
Thiosemicarbazoneα-HaloketoneSubstituted ThiazoleCyclization researchgate.net

Development of Metal-Chelating Agents and Fluorescent Probes

The quinoline nucleus is a well-established scaffold for the design of metal-chelating agents and fluorescent probes due to its inherent coordinating ability and favorable photophysical properties. nih.gov

Metal-Chelating Agents: 8-Hydroxyquinoline is a classic example of a potent metal chelator, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.net This chelating ability is central to its diverse biological activities, including antineurodegenerative and anticancer effects, which are often linked to the regulation of metal ion homeostasis. nih.govnih.gov The this compound structure can be readily modified to enhance this chelating capacity. The aldehyde group can be converted into multidentate Schiff base or hydrazone ligands by condensation with various amines or hydrazines. These modifications introduce additional nitrogen and oxygen donor atoms, creating a more effective binding pocket for metal ions.

Fluorescent Probes: Quinoline derivatives are widely used as fluorophores in the development of fluorescent probes for detecting biologically important species. bohrium.com A structurally related compound, 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA), is a well-known fluorogenic derivatizing reagent. nih.gov FQCA itself is weakly fluorescent but reacts with primary amines to form highly fluorescent isoindole products. nih.govnih.gov This reaction provides a basis for the highly sensitive analysis of amino acids and proteins. nih.govnih.gov This demonstrates that the quinoline-2-carbaldehyde framework is an excellent platform for creating "turn-on" fluorescent probes, where the fluorescence signal is significantly enhanced upon reaction with a target analyte.

Precursors for Chemosensors

Building upon their properties as metal chelators and fluorophores, quinoline-carbaldehydes are valuable precursors for the synthesis of chemosensors. These sensors are designed to provide a detectable signal, often a change in color (colorimetric) or fluorescence, upon binding to a specific ion or molecule.

The typical design strategy involves condensing the aldehyde group of a molecule like this compound with another molecule containing a binding site, such as a hydrazine (B178648) or an amine. This creates a larger conjugate system where the binding of a metal ion can be transduced into an optical signal. For instance, chemosensors derived from quinoline-8-carboxaldehyde have been developed for the selective fluorescent recognition of Al³⁺ and the colorimetric detection of Fe²⁺. researchgate.net Another sensor based on 8-hydroxyquinoline-2-carbaldehyde was designed for the colorimetric detection of In³⁺ ions. rsc.org The binding of the target ion to the sensor alters the electronic properties of the conjugated system, leading to a shift in the absorption or emission spectrum, which can be observed visually or with a spectrophotometer. The versatility of the quinoline-carbaldehyde structure allows for fine-tuning of the sensor's selectivity and sensitivity for different target analytes.

Quinoline-Aldehyde PrecursorTarget IonDetection MethodReference
Quinoline-8-carboxaldehydeAl³⁺Fluorescence researchgate.net
Quinoline-8-carboxaldehydeFe²⁺Colorimetric researchgate.net
8-Hydroxyquinoline-2-carbaldehydeIn³⁺Colorimetric rsc.org

Concluding Remarks and Future Research Perspectives

Current Status and Knowledge Gaps in Quinoline-2-carbaldehyde Research

Research into quinoline-carbaldehydes has primarily focused on derivatives like 2-chloroquinoline-3-carbaldehyde (B1585622), which have proven to be versatile building blocks. nih.govrsc.org These compounds are readily synthesized, often via methods like the Vilsmeier-Haack reaction, and their aldehyde group offers a reactive handle for numerous transformations, including condensation and cycloaddition reactions. nih.govchemijournal.com This reactivity has been exploited to construct a variety of fused heterocyclic systems, such as pyrazoles, pyridines, and thiophenes. nih.gov The resulting complex molecules have been investigated for a wide range of biological activities, including antibacterial and antifungal properties. nih.gov

Potential Avenues for Further Synthetic Exploration

The synthetic potential of 3-(Benzyloxy)quinoline-2-carbaldehyde as a precursor is considerable. Future research could productively explore its utility in various synthetic strategies.

Multi-Component Reactions (MCRs): The aldehyde functionality is well-suited for use in MCRs, which allow for the rapid construction of complex molecules in a single step. researchgate.net Employing this compound in established MCRs, such as the Ugi or Passerini reactions, could yield novel libraries of complex quinoline (B57606) derivatives for biological screening.

Condensation Reactions: The carbaldehyde group can readily undergo condensation with a wide range of nucleophiles. nih.gov Systematic exploration of reactions with hydrazines, anilines, and active methylene (B1212753) compounds could produce diverse Schiff bases, hydrazones, and α,β-unsaturated ketones. nih.govchemijournal.com These derivatives are often associated with significant biological activities.

Catalytic Transformations: Modern catalytic methods could be applied to further functionalize the molecule. For example, transition-metal-catalyzed cross-coupling reactions could be explored to modify the quinoline core, while organocatalysis could offer stereoselective transformations of the aldehyde group. Ruthenium-catalyzed three-component reactions have been shown to be effective for synthesizing 2,3-disubstituted quinolines and could be adapted. rsc.org

Synthetic StrategyPotential ReactantsPotential Products
Multi-Component Reactions Isocyanides, Amines, Carboxylic AcidsComplex, drug-like quinoline scaffolds
Condensation Reactions Hydrazines, Anilines, ThiosemicarbazidesSchiff bases, Hydrazones, Thiazolidinones
Heterocyclization Active methylene compounds (e.g., malononitrile)Fused heterocyclic systems (e.g., pyrano[2,3-b]quinolines)

Emerging Trends in Biological Activity Profiling and Mechanistic Elucidation

The quinoline framework is a privileged structure in drug discovery, known to exhibit a wide spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. rsc.orgnih.govorientjchem.org A key future direction is the systematic biological evaluation of this compound and its derivatives.

Emerging trends in this area involve moving beyond simple screening to more in-depth mechanistic studies.

Broad-Spectrum Biological Screening: The compound and its derivatives should be screened against a diverse panel of targets. This includes various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways. nih.govbiosynce.com

Target Identification and Mechanistic Studies: For any identified "hit" compounds, subsequent research should focus on elucidating their mechanism of action. Techniques such as enzyme inhibition assays, molecular docking, and gene expression profiling can pinpoint the specific molecular targets. For instance, many quinoline derivatives are known to function as kinase inhibitors in cancer pathways. biosynce.com

Structure-Activity Relationship (SAR) Studies: A systematic synthetic program to generate analogues of this compound would be crucial. By modifying the benzyloxy group and creating various derivatives from the carbaldehyde, a detailed SAR could be established. This would provide invaluable information for designing next-generation compounds with improved potency and selectivity. researchgate.net

Future Directions for Translational Research and Novel Application Development

Beyond fundamental synthesis and biological screening, future research on this compound should aim for translational outcomes and novel applications.

Therapeutic Agent Development: If derivatives show significant and selective activity against a validated therapeutic target (e.g., a specific protein kinase or microbial enzyme), they could become lead compounds for drug development. nih.gov This would involve optimization of pharmacological properties and progression into preclinical studies.

Development of Molecular Probes and Sensors: Some quinoline-2-carbaldehyde derivatives, such as 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), are used as highly sensitive fluorogenic reagents for detecting primary amines, proteins, and peptides. wikipedia.orgnih.gov The specific spectroscopic properties of this compound and its derivatives could be investigated for similar applications in bio-imaging, diagnostics, or as chemical sensors. researchgate.net

Materials Science Applications: Quinoline compounds are also utilized as ligands and luminescent materials. researchgate.net The unique electronic and steric properties conferred by the 3-benzyloxy substituent might lead to novel applications in the development of organic light-emitting diodes (OLEDs) or other advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(benzyloxy)quinoline-2-carbaldehyde, and what critical reaction parameters influence yield and purity?

  • Answer: The compound is typically synthesized via condensation reactions between benzyl halides and hydroxyquinoline precursors. For example, reacting 2-hydroxyquinoline-3-carbaldehyde with benzyl bromide in the presence of K₂CO₃ and DMF, followed by purification via precipitation or column chromatography. Critical parameters include stoichiometric ratios (1:1.2 aldehyde-to-benzyl halide), reaction time (12–24 hours), temperature control (60–80°C), and inert atmosphere to prevent aldehyde oxidation. Spectral validation (NMR, IR) ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer:

  • 1H/13C NMR : Confirms substitution patterns (quinoline protons at δ 7.5–9.0 ppm; aldehyde proton at δ 10–11 ppm).
  • IR Spectroscopy : Identifies aldehyde C=O stretch (~1680 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹).
  • X-ray Crystallography : Resolves molecular geometry and benzyloxy orientation using SHELX programs (e.g., SHELXL for refinement).
  • Mass Spectrometry : Validates molecular ion [M+H]⁺ and fragmentation patterns .

Q. What key reactivity patterns are observed in the aldehyde group of this compound during derivatization?

  • Answer: The electron-deficient aldehyde undergoes nucleophilic additions (e.g., Schiff base formation with amines) and condensations (e.g., Knoevenagel reactions). Steric hindrance from the benzyloxy group may require activation via Lewis acids (e.g., ZnCl₂) or microwave-assisted conditions. Fluorogenic derivatization with primary amines (forming isoindoles) is optimized at pH 8.5–9.5 for analytical applications .

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